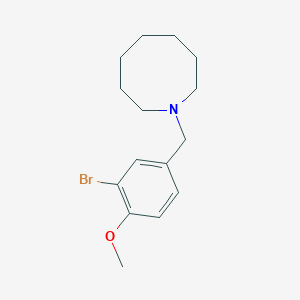
4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide, also known as QBSH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. QBSH is a sulfonohydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide is not fully understood. However, studies have shown that 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide inhibits the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in various cellular processes such as DNA replication and cell division. 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has several advantages and limitations when used in lab experiments. One of the advantages of 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide is its high solubility in water, which makes it easy to dissolve in aqueous solutions. Another advantage is its stability, which allows for long-term storage. However, 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has limitations such as its low bioavailability and potential toxicity, which could limit its use in vivo studies.
Orientations Futures
There are several future directions for the study of 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide. One of the future directions is to study the potential use of 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide as a drug for the treatment of cancer and inflammatory diseases. Another future direction is to study the potential use of 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide as a herbicide for the control of weeds. Additionally, further studies are needed to understand the mechanism of action of 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide and to identify potential targets for its use in various fields of scientific research.
Conclusion:
In conclusion, 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide, or 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to fully understand the potential applications of 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has been reported through various methods. One of the commonly used methods involves the reaction of 2-quinoxalinecarboxaldehyde with 4-bromo-benzenesulfonylhydrazide in the presence of a catalyst such as acetic acid or ethanol. The reaction yields 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide as a yellow solid with a melting point of 240-242°C.
Applications De Recherche Scientifique
4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has shown potential applications in various fields of scientific research. In the field of medicine, 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has been studied for its anticancer properties. Studies have shown that 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
In the field of agriculture, 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has been studied for its potential as a herbicide. Studies have shown that 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide inhibits the growth of weeds by interfering with their photosynthesis process.
In the field of industry, 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide has been studied for its potential as a corrosion inhibitor. Studies have shown that 4-bromo-N'-(2-quinoxalinylmethylene)benzenesulfonohydrazide inhibits the corrosion of metals such as steel and aluminum.
Propriétés
IUPAC Name |
4-bromo-N-[(Z)-quinoxalin-2-ylmethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-11-5-7-13(8-6-11)23(21,22)20-18-10-12-9-17-14-3-1-2-4-15(14)19-12/h1-10,20H/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHKTJJLTBSHIO-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N\NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)

![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)


![3-[4-(hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B5818923.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)





